molecular formula C5H10N4O B14631062 1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine CAS No. 54336-14-0

1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine

Cat. No.: B14631062
CAS No.: 54336-14-0
M. Wt: 142.16 g/mol
InChI Key: HJRJQOBNJNVLAT-UHFFFAOYSA-N
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Description

1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes a hydroxy group, an imino group, and two methyl groups attached to the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Industrial production methods often utilize microwave-assisted synthesis, which enhances reaction efficiency and yields . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Chemical Reactions Analysis

1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-5(2)3(6)8-4(7)9(5)10/h10H,1-2H3,(H3,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRJQOBNJNVLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(=N)N1O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338583
Record name 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54336-14-0
Record name 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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